Zinc phthalocyanine

Catalog No.
S579021
CAS No.
14320-04-8
M.F
C32H16N8Zn
M. Wt
577.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zinc phthalocyanine

CAS Number

14320-04-8

Product Name

Zinc phthalocyanine

IUPAC Name

zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene

Molecular Formula

C32H16N8Zn

Molecular Weight

577.9 g/mol

InChI

InChI=1S/C32H16N8.Zn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2

InChI Key

PODBBOVVOGJETB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Zn+2]

Synonyms

CGP 55 847, CGP-55,847, zinc phthalocyanine, zinc(II) phthalocyanine, Zn(II)-phthalocyanine, Zn-phthalocyanine

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Zn+2]
  • High light absorption: ZnPc has a strong absorption band in the near-infrared region (around 670 nm) []. This wavelength allows for deeper tissue penetration compared to light used in other PDT treatments, making it suitable for targeting deeper tumors [].
  • Singlet oxygen generation: Upon light activation, ZnPc can generate reactive oxygen species (ROS), particularly singlet oxygen, which can damage cellular components and induce cell death [].
  • Low dark toxicity: ZnPc exhibits minimal cytotoxicity in the absence of light, reducing the risk of side effects compared to some other photosensitizers [].

These properties have led to extensive research exploring the use of ZnPc in PDT for various cancers, including:

  • Colorectal cancer: Studies have shown that ZnPc-PDT can inhibit the stemness and development of colorectal cancer cells, potentially overcoming some of the challenges associated with this type of cancer [].
  • Melanoma: Research suggests that ZnPc-based nanoconjugates can enhance cellular uptake and cytotoxicity in melanoma cells, offering a potentially more effective PDT treatment option [].
  • Lung cancer: Studies have explored the use of ZnPc loaded onto nanoparticles for targeted delivery and enhanced phototoxicity against lung cancer cells.

Other Research Applications of Zinc Phthalocyanine

Beyond PDT, ZnPc is being investigated for other potential scientific research applications, including:

  • Gas sensing: ZnPc derivatives with specific functionalities have shown promise in the development of sensors for detecting various volatile organic compounds.
  • Organic photovoltaics: ZnPc can be used as an electron acceptor in organic solar cells, potentially improving their efficiency and performance.
  • Antimicrobial activity: Recent research suggests that certain ZnPc derivatives exhibit antimicrobial activity against various bacteria and fungi, suggesting potential applications in disinfection and wound healing.

Zinc phthalocyanine is a synthetic compound belonging to the phthalocyanine family, characterized by a central zinc ion coordinated to a large, planar organic ligand. Its chemical formula is C32H16N8Zn\text{C}_{32}\text{H}_{16}\text{N}_{8}\text{Zn}, and it exhibits a deep blue color, making it useful in various applications. The compound is notable for its unique electronic and optical properties, including strong light absorption in the visible spectrum and significant fluorescence. These characteristics make zinc phthalocyanine valuable in fields such as photodynamic therapy, organic photovoltaics, and sensor technology

The mechanism of action of ZnPc depends on the specific application. In photodynamic therapy research, ZnPc's ability to generate singlet oxygen upon light exposure is a key aspect. Singlet oxygen can damage cancer cells []. The detailed mechanism of this interaction is a subject of ongoing research.

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  • Electrochemical Synthesis: Zinc phthalocyanine can also be synthesized via electrochemical methods that facilitate the formation of the desired complex directly from precursor materials .
  • Zinc phthalocyanine has shown significant biological activity, particularly in the realm of photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species upon light activation allows it to selectively target and destroy cancer cells while minimizing damage to surrounding healthy tissues. Studies indicate that zinc phthalocyanine can effectively induce apoptosis in malignant cells through mechanisms involving oxidative stress

    Zinc phthalocyanine finds diverse applications across various industries:

    • Photodynamic Therapy: Utilized for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
    • Organic Photovoltaics: Employed as a light-harvesting material in solar cells due to its strong absorption properties.
    • Sensors: Used in chemical sensors for detecting toxic gases and environmental pollutants.
    • Catalysis: Acts as a catalyst in oxidation reactions due to its redox-active nature .

    Interaction studies have revealed that zinc phthalocyanine can form complexes with various analytes. For instance, its interactions with dimethyl methylphosphonate have been investigated using thermal desorption spectroscopy. These studies indicate that zinc phthalocyanine can bond covalently or through van der Waals forces with target molecules, depending on the structural characteristics of both the sensor material and the analyte . The kinetics of these interactions are crucial for optimizing sensor performance.

    Several compounds share structural similarities with zinc phthalocyanine but exhibit distinct properties:

    CompoundStructure SimilarityUnique Properties
    Copper PhthalocyanineSimilar ligand frameworkHigher catalytic activity in oxidation reactions
    Iron PhthalocyanineSimilar ligand frameworkEnhanced magnetic properties
    Aluminum PhthalocyanineSimilar ligand frameworkDifferent solubility characteristics

    Zinc phthalocyanine is unique due to its specific photophysical properties and biological activity, making it particularly suited for applications in photodynamic therapy compared to its metal counterparts which may excel in different areas such as catalysis or magnetic applications .

    Physical Description

    Purple powder; [Alfa Aesar MSDS]

    Hydrogen Bond Acceptor Count

    4

    Exact Mass

    576.078934 g/mol

    Monoisotopic Mass

    576.078934 g/mol

    Heavy Atom Count

    41

    UNII

    243KJ527MC

    MeSH Pharmacological Classification

    Photosensitizing Agents

    Other CAS

    14320-04-8

    General Manufacturing Information

    Zinc, [29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-4-1)-: ACTIVE

    Dates

    Modify: 2023-08-15

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